molecular formula C17H18N2O5S B2934395 N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 899980-50-8

N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2934395
CAS No.: 899980-50-8
M. Wt: 362.4
InChI Key: PHVJZEIUVSSBRM-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a chemical compound with diverse applications in scientific research. It is known for its unique properties and potential therapeutic benefits, making it a valuable compound in various fields such as drug development and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the reaction of benzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 1,3-benzodioxole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism by which N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(benzylsulfamoyl)ethyl]-2-chloropropanamide: Similar in structure but with a chlorine atom, leading to different reactivity and applications.

    N-ethyl-o/p-toluenesulfonamide: Another sulfonamide compound with different substituents, used in different contexts.

Uniqueness

N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a benzodioxole ring and a sulfonamide group, which imparts specific chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and materials.

Properties

IUPAC Name

N-[2-(benzylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-17(14-6-7-15-16(10-14)24-12-23-15)18-8-9-25(21,22)19-11-13-4-2-1-3-5-13/h1-7,10,19H,8-9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVJZEIUVSSBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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